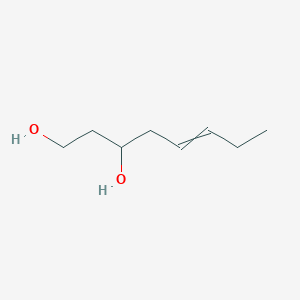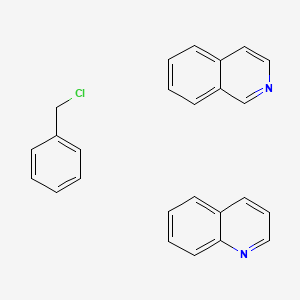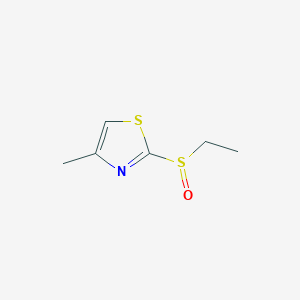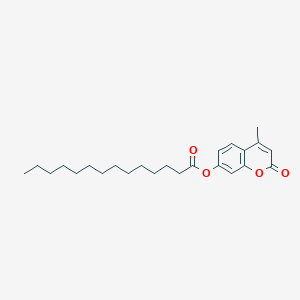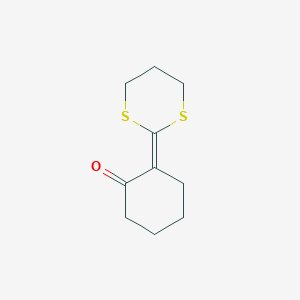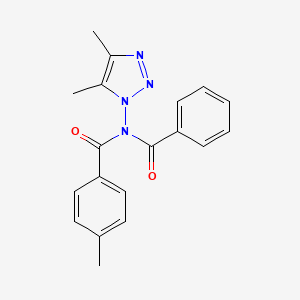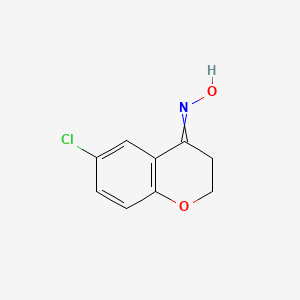![molecular formula C9H11FN2O3 B14474107 5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 65528-41-8](/img/structure/B14474107.png)
5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is known for its significant role in medicinal chemistry, particularly in the development of chemotherapeutic agents. It is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Vorbereitungsmethoden
The synthesis of 5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor. One common method includes the reaction of a pyrimidine derivative with a fluorinating agent under controlled conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleic acid interactions and functions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to its fluorine substitution, which enhances its biological activity. Similar compounds include:
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent.
Tegafur: A prodrug of 5-FU, used in combination therapies.
Capecitabine: Another prodrug of 5-FU, designed for oral administration.
These compounds share a common mechanism of action but differ in their pharmacokinetics and clinical applications.
Eigenschaften
CAS-Nummer |
65528-41-8 |
|---|---|
Molekularformel |
C9H11FN2O3 |
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
5-fluoro-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O3/c10-7-5-12(9(14)11-8(7)13)4-6-2-1-3-15-6/h5-6H,1-4H2,(H,11,13,14) |
InChI-Schlüssel |
NEPYLBSUVIVISN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN2C=C(C(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)



![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
